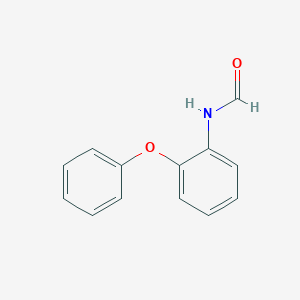
Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(3-methylbutyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(3-methylbutyl) ester: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoxazinone ring, a carbonodithioic acid moiety, and an ester linkage, making it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(3-methylbutyl) ester typically involves multi-step organic reactions. One common method includes:
Formation of the Benzoxazinone Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazinone ring.
Introduction of the Carbonodithioic Acid Moiety: This step involves the reaction of the benzoxazinone intermediate with carbon disulfide and a suitable alkylating agent to introduce the carbonodithioic acid group.
Esterification: The final step involves the esterification of the intermediate with 3-methylbutanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the carbonodithioic acid moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The ester and benzoxazinone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazinone or ester derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its unique structure.
Drug Development: Research into its potential as a pharmacophore for new drug candidates.
Medicine
Antimicrobial Activity: Studies on its effectiveness against various microbial strains.
Anti-inflammatory Properties: Potential use in developing anti-inflammatory agents.
Industry
Material Science: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(3-methylbutyl) ester involves its interaction with molecular targets such as enzymes or receptors. The benzoxazinone ring and carbonodithioic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity. The ester linkage may also play a role in the compound’s bioavailability and interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester
- Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(4-methylpentyl) ester
Uniqueness
- Structural Features : The specific combination of the benzoxazinone ring, carbonodithioic acid moiety, and 3-methylbutyl ester linkage makes it unique.
- Reactivity : Its reactivity profile differs from similar compounds due to the steric and electronic effects of the 3-methylbutyl group.
- Applications : Its potential applications in various fields, such as catalysis, drug development, and material science, highlight its versatility.
Propiedades
Número CAS |
90619-17-3 |
|---|---|
Fórmula molecular |
C16H19NO4S2 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
O-(3-methylbutyl) [2-oxo-2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C16H19NO4S2/c1-11(2)7-8-20-16(22)23-10-15(19)17-12-5-3-4-6-13(12)21-9-14(17)18/h3-6,11H,7-10H2,1-2H3 |
Clave InChI |
JXEYFWZIYNTERZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(=S)SCC(=O)N1C(=O)COC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


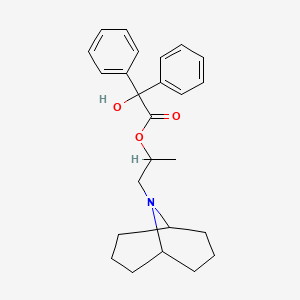

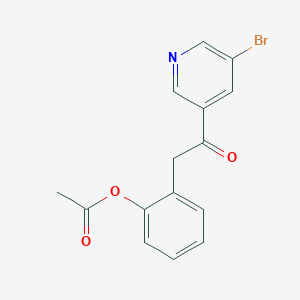
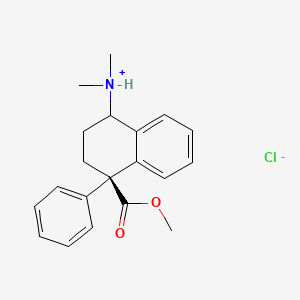
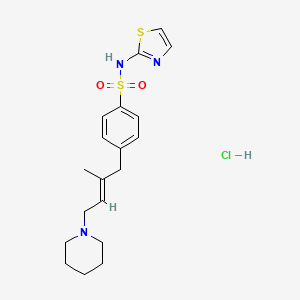
![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
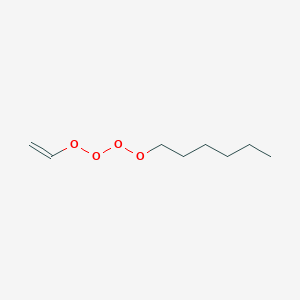
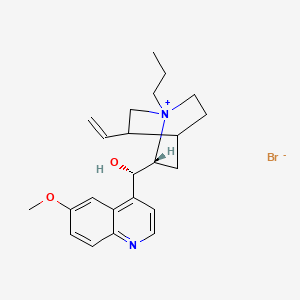
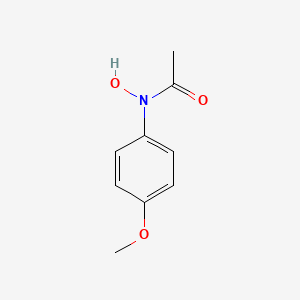
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
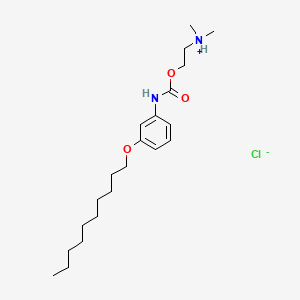
(2-propanolato)-](/img/structure/B13783717.png)

